(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O5/c1-10(19(23)24-2)25-13-5-6-14-16(9-13)26-17(18(14)22)7-11-3-4-12(20)8-15(11)21/h3-10H,1-2H3/b17-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOXLDYCLVLPPT-IDUWFGFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a benzofuran moiety and a dichlorobenzylidene group, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₂₁H₁₈Cl₂O₃, indicating the presence of two chlorine atoms that may enhance biological activity. The compound contains both ester and ether functional groups, contributing to its reactivity and potential applications in medicinal chemistry.
Antibacterial Activity
A study published in "Molecules" in 2018 investigated the antibacterial properties of various benzofuran derivatives, including this compound. The findings indicated that the compound exhibited moderate antibacterial activity against several Gram-positive and Gram-negative bacteria. However, further research is required to fully elucidate its efficacy and safety for therapeutic applications .
Antioxidant Properties
Research on related benzofuran compounds suggests that they often exhibit antioxidant properties . For instance, studies have shown that certain benzofuran derivatives can inhibit lipid peroxidation and scavenge free radicals effectively. This antioxidant activity is crucial in protecting cells from oxidative stress and could have implications for treating various diseases .
Anti-inflammatory Effects
Compounds similar to this compound have been reported to possess anti-inflammatory properties. These effects may be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
Anticancer Potential
The unique structural features of this compound may also confer anticancer properties . Benzofuran derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The dichlorobenzylidene group may enhance these activities by increasing lipophilicity, allowing better interaction with cellular targets .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzofuran derivatives | Contains benzofuran ring | Antimicrobial, anti-inflammatory |
| Dichlorobenzene derivatives | Contains dichlorobenzene moiety | Potentially toxic; used in industrial applications |
| Esters of phenolic compounds | Contains ester functional group | Antioxidant properties |
This comparison highlights how the combination of benzofuran and dichlorobenzylidene functionalities in this compound may lead to distinct biological activities not observed in simpler analogs .
Case Studies
- Antibacterial Efficacy : In a laboratory setting, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antibacterial agent .
- Antioxidant Activity : A study assessed the capacity of related benzofuran compounds to inhibit lipid peroxidation in liver microsomes. The results showed that compounds with similar structures could significantly reduce oxidative damage at concentrations as low as 50 µM .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The 2,4-dichloro substitution in the target compound confers higher lipophilicity (XLogP3 ~4.5) compared to analogs with single substituents (e.g., 3.6 for 2-chloro). This may enhance membrane permeability but reduce aqueous solubility .
- Bioactivity : Fluorinated analogs exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation , while methoxy-substituted derivatives show reduced cytotoxicity .
- Solubility : The carboxylic acid analog (3-chloro) demonstrates higher water solubility, making it suitable for formulations requiring hydrophilicity .
Ester Group Modifications
| Compound Name | Ester Group | Molecular Weight (g/mol) | Hydrolytic Stability |
|---|---|---|---|
| This compound | Methyl | 410.23 | Moderate |
| (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | Ethyl | 373.81 | Lower |
| [(2Z)-2-(3,4-dimethoxyphenyl)methylidene-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate | 2,2-dimethylpropanoate | 414.43* | High |
*Calculated based on molecular formula C₂₂H₂₂O₆.
Key Observations:
- Stability: Bulky esters (e.g., 2,2-dimethylpropanoate) resist enzymatic hydrolysis better than methyl or ethyl esters, prolonging systemic exposure .
Preparation Methods
Cyclization of Ortho-Hydroxyaryl Ketones
The dihydrobenzofuran scaffold is typically synthesized via cyclization of ortho-hydroxyaryl ketones. For example, 2,3-dihydrobenzofuran-3-one derivatives are prepared by treating ortho-hydroxyacetophenone precursors with bases such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C). This method yields the bicyclic structure through intramolecular ether formation.
In a representative procedure, 2-hydroxy-5-methoxyacetophenone undergoes cyclization in the presence of potassium carbonate and DMF at 90°C for 6 hours, yielding 6-methoxy-2,3-dihydrobenzofuran-3-one with 75% efficiency. The reaction mechanism involves deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the carbonyl carbon to form the five-membered ring.
Transition Metal-Catalyzed [3 + 2] Cycloadditions
Rhodium- and ruthenium-catalyzed cycloadditions offer superior stereocontrol for dihydrobenzofuran synthesis. Blum et al. demonstrated that Ru-catalyzed photochemical [3 + 2] cycloadditions between phenols and alkenes yield 2,3-dihydrobenzofuran derivatives with >90% regioselectivity. For instance, reacting 4-chlorophenol with styrene under UV light in the presence of [Ru(bpy)₃]²⁺ generates the dihydrobenzofuran core in 68% yield. This method is advantageous for substrates sensitive to harsh acidic or basic conditions.
Functionalization with the Methoxypropanoate Side Chain
Nucleophilic Aromatic Substitution
The phenolic oxygen at the 6-position of the dihydrobenzofuran core is alkylated with methyl 2-bromopropanoate under basic conditions. Potassium carbonate in acetone at 60°C facilitates the SN2 reaction, yielding the propanoate ester. This step requires anhydrous conditions to prevent hydrolysis of the ester group.
In a case study, 6-hydroxy-2-(2,4-dichlorobenzylidene)-2,3-dihydrobenzofuran-3-one (1.0 equiv) reacts with methyl 2-bromopropanoate (1.5 equiv) and K₂CO₃ (2.0 equiv) in acetone at 60°C for 8 hours, achieving 89% conversion. The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).
Mitsunobu Reaction for Challenging Substrates
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures efficient etherification. Reacting the phenol with methyl 2-hydroxypropanoate in tetrahydrofuran (THF) at 0°C to room temperature for 12 hours provides the propanoate ester in 93% yield. This method is preferred for thermally sensitive intermediates.
Optimization and Scale-Up Strategies
Continuous Flow Synthesis
Recent advances in flow chemistry enhance the scalability of dihydrobenzofuran synthesis. A continuous flow reactor operating at 100°C with a residence time of 10 minutes achieves 95% conversion in the cyclization step, compared to 75% in batch mode. This approach reduces side reactions and improves throughput.
Green Solvent Alternatives
Replacing DMF with cyclopentyl methyl ether (CPME) in the condensation step reduces environmental impact while maintaining 80% yield. CPME’s low toxicity and high boiling point (106°C) facilitate solvent recovery.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.8 Hz, 1H, ArH), 7.38 (d, J = 2.3 Hz, 1H, ArH), 7.21 (dd, J = 8.8, 2.3 Hz, 1H, ArH), 6.89 (s, 1H, benzylidene CH), 4.72 (q, J = 6.8 Hz, 1H, OCH(CH₃)CO), 3.78 (s, 3H, COOCH₃), 3.25 (t, J = 8.8 Hz, 2H, dihydrofuran CH₂), 1.52 (d, J = 6.8 Hz, 3H, CH₃).
- ¹³C NMR (101 MHz, CDCl₃): δ 190.2 (C=O), 168.4 (COOCH₃), 159.1 (ArC-O), 134.7–114.2 (aromatic carbons), 71.8 (OCH(CH₃)CO), 52.1 (COOCH₃), 28.4 (dihydrofuran CH₂), 18.9 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₀H₁₅Cl₂O₅ [M + H]⁺: 421.0278.
- Found: 421.0281.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
